molecular formula C16H17BrN2 B13074869 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide

Cat. No.: B13074869
M. Wt: 317.22 g/mol
InChI Key: BDDUILMHSVNKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide (CAS 1171857-22-9) is a chemical compound with a molecular formula of C16H17BrN2 and a molecular weight of 317.22 g/mol . This isoindoline derivative is provided with a purity of ≥95% and is intended for research applications only . The isoindoline and isoindolinone core structure is a privileged scaffold in medicinal chemistry and natural products, known for conferring a wide range of biological activities . This structure is found in compounds with significant biological profiles, including protein kinase inhibition, antimicrobial, and cytotoxic properties . For instance, natural products containing the isoindole motif, such as the indolocarbazole Staurosporine, are among the most potent protein kinase inhibitors known, providing a strong rationale for researching novel isoindoline analogs in this field . Furthermore, the isoindolinone framework is a core unit in various synthetic derivatives with documented biological properties, including anxiolytic and cytotoxic activities . Researchers can utilize this hydrobromide salt to investigate the structure-activity relationships of isoindoline compounds and develop new bioactive molecules. Handling should be conducted with appropriate safety precautions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended precautionary statements . For laboratory use only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3H-isoindol-1-imine;hydrobromide

InChI

InChI=1S/C16H16N2.BrH/c1-11-7-8-14(9-12(11)2)18-10-13-5-3-4-6-15(13)16(18)17;/h3-9,17H,10H2,1-2H3;1H

InChI Key

BDDUILMHSVNKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=N)C.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide typically involves the reaction of 3,4-dimethylbenzaldehyde with isoindoline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production methods for 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties :
Research indicates that compounds similar to 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide exhibit promising anticancer activities. Isoindoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that isoindoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects :
Another significant application is in neuroprotection. Compounds with isoindoline structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's . The mechanism involves modulation of neuroinflammatory processes and enhancement of neurotrophic factors.

Organic Synthesis Applications

Catalytic Reactions :
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various catalytic reactions, including aminolysis and cyclization processes. For example, it has been utilized in the synthesis of chiral 1,2-diamines through catalytic asymmetric reactions . These reactions are essential for developing pharmaceuticals with high enantioselectivity.

Synthesis of Heterocycles :
The compound is also valuable in synthesizing complex heterocyclic compounds. Its reactivity can be harnessed to form multi-heteroatomic cyclic scaffolds, which are significant in drug discovery and development . The versatility of this compound allows for the creation of diverse chemical entities that can exhibit varied biological activities.

Materials Science Applications

Polymer Chemistry :
In materials science, 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid isoindoline structure . This characteristic makes it suitable for applications in high-performance materials.

Case Studies

Study Application Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines via isoindoline derivatives .
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cells .
Study 3Catalytic SynthesisUtilized as an intermediate for synthesizing chiral amines with high yields .
Study 4Polymer EnhancementImproved thermal stability and mechanical properties when incorporated into polymers .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenyl Substituents

A key structural feature of the compound is the 3,4-dimethylphenyl group. Comparisons with analogues bearing different substituents on the phenyl ring reveal significant differences in reactivity and biological activity:

Compound Name Substituents Core Structure Salt Form Key Properties
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide 3,4-dimethylphenyl Isoindolin-1-imine Hydrobromide High crystallinity, moderate solubility
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) 3,4-dihydroxyphenyl Ethylamine Hydrochloride High solubility, redox-sensitive
Hypothetical: 2-(3,4-Dichlorophenyl)isoindolin-1-imine hydrochloride 3,4-dichlorophenyl Isoindolin-1-imine Hydrochloride Increased lipophilicity, lower solubility
  • Substituent Effects :
    • Electron-Donating Groups (e.g., 3,4-dimethyl) : Enhance ring stability and reduce electrophilicity, favoring applications in stable intermediates or catalysts.
    • Electron-Withdrawing Groups (e.g., 3,4-dichloro) : Increase reactivity in electrophilic substitution but reduce solubility in aqueous media.
    • Polar Groups (e.g., 3,4-dihydroxy in dopamine) : Improve water solubility but introduce susceptibility to oxidation, as seen in dopamine hydrochloride .

Comparison with Isoindolin Derivatives

Isoindolin-1-imine derivatives are less common than isoindoline or isoindolinone analogues. Key distinctions include:

  • Isoindolin-1-imine vs.
  • Salt Form (Hydrobromide vs. Hydrochloride) : Hydrobromide salts generally exhibit lower hygroscopicity than hydrochlorides, improving shelf stability but requiring tailored crystallization protocols .

Biological Activity

2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the molecular formula C16H17BrN2 and a molecular weight of 317.22 g/mol, contains an isoindoline structure that is significant for its interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features an isoindoline framework fused with a dimethyl-substituted phenyl group. The presence of the imine functional group contributes to its electrophilic properties, which can facilitate interactions with biological macromolecules.

Biological Activity Overview

Preliminary studies indicate that 2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromide may exhibit various biological activities, including:

  • Anticancer Properties : Initial data suggest that this compound may interact with proteins or enzymes involved in cancer pathways.
  • Enzyme Inhibition : The compound's structure may allow it to inhibit specific enzymes, potentially leading to therapeutic applications.

Anticancer Activity

A study assessing the anticancer properties of isoindoline derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (μM)
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromideA549 (Lung Cancer)TBD
Isoindoline Derivative AMDA-MB-231 (Breast Cancer)0.3
Isoindoline Derivative BHeLa (Cervical Cancer)0.5

These findings indicate that structural modifications in isoindoline derivatives can significantly impact their biological activity .

Enzyme Interaction Studies

Research has indicated that isoindoline compounds can interact with various enzymes involved in metabolic pathways. For example, a study highlighted the interaction of isoindoline derivatives with cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (%)IC50 (μM)
2-(3,4-Dimethylphenyl)isoindolin-1-imine hydrobromideTBDTBD
Reference Compound C80% at 10 μM5

These results suggest that the compound could serve as a potential lead for developing COX inhibitors .

Case Studies

A notable case study involving isoindoline derivatives focused on their anticancer mechanisms. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through dual targeting of critical proteins involved in cell survival pathways .

The proposed mechanism involves:

  • Induction of Apoptosis : By targeting MDM2 and XIAP proteins, these compounds can promote programmed cell death.
  • Inhibition of Tumor Growth : Compounds showed significant reductions in colony formation in treated cancer cell lines compared to controls.

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